5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile is a chemical compound with a unique structure that includes a silicon atom within a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-methyl-1,1-diphenylsilacycloheptane with a nitrile source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxanes, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom within the compound can form unique bonds with biological molecules, influencing various pathways and processes. These interactions can lead to changes in cellular functions and biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Imino-7-methyl-1,1-diphenylsilacycloheptane-4-carbonitrile
- 5-Imino-7-methyl-1,1-diphenylsilacyclohexane-4-carbonitrile
Uniqueness
5-Imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile is unique due to its seven-membered ring structure containing a silicon atom. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds.
Eigenschaften
CAS-Nummer |
56437-94-6 |
---|---|
Molekularformel |
C20H22N2Si |
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
5-imino-7-methyl-1,1-diphenylsilepane-4-carbonitrile |
InChI |
InChI=1S/C20H22N2Si/c1-16-14-20(22)17(15-21)12-13-23(16,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,16-17,22H,12-14H2,1H3 |
InChI-Schlüssel |
KXYVSWJOULWIJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=N)C(CC[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.